molecular formula C8H13NO3 B2850820 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1781171-36-5

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B2850820
CAS No.: 1781171-36-5
M. Wt: 171.196
InChI Key: ODQHJSMWVIMCBG-UHFFFAOYSA-N
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Description

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO3. It is characterized by the presence of a tert-butyl group attached to a dihydro-1,2-oxazole ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole derivative .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction could produce more saturated heterocyclic compounds .

Scientific Research Applications

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the tert-butyl group and the dihydro-oxazole ring, which confer distinct steric and electronic properties. These features make it a valuable compound for the synthesis of novel heterocyclic derivatives and for exploring new chemical reactions .

Properties

IUPAC Name

5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQHJSMWVIMCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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